molecular formula C13H7ClO B14441562 2-Biphenylenecarbonyl chloride CAS No. 75292-39-6

2-Biphenylenecarbonyl chloride

Cat. No.: B14441562
CAS No.: 75292-39-6
M. Wt: 214.64 g/mol
InChI Key: MBFIKALTLIWMAJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Biphenyl (B1667301) Acyl Halide Chemistry

The chemistry of biphenyl derivatives has a rich history, with foundational reactions like the Friedel-Crafts acylation playing a crucial role for over a century in the synthesis of substituted aromatic compounds. nih.gov The reaction of biphenyl with acyl chlorides, often catalyzed by Lewis acids such as aluminum trichloride (B1173362) or ferric chloride, leads to the formation of biphenyl ketones. nih.govebsco.com This classic transformation underscores the fundamental reactivity of the biphenyl scaffold and the utility of acyl chlorides in introducing carbonyl functionalities.

The development of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, revolutionized the synthesis of biphenyls themselves. researchgate.net These methods, which typically employ transition metal catalysts like palladium, allow for the efficient formation of the biphenyl core from more straightforward precursors. researchgate.net This advancement in forming the biphenyl structure paved the way for more intricate functionalization, including the introduction of acyl chloride groups.

Acyl chlorides, in general, are highly reactive derivatives of carboxylic acids, readily prepared by treating the corresponding acid with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). ebsco.com Their reactivity makes them excellent electrophiles in a variety of reactions, including the acylation of aromatic rings. ebsco.com The evolution of these synthetic methodologies has enabled chemists to design and create increasingly complex biphenyl-containing molecules, with 2-biphenylenecarbonyl chloride emerging as a key player in this ongoing development.

Significance of this compound as a Synthetic Precursor

The importance of this compound as a synthetic precursor lies in its ability to participate in a diverse range of chemical transformations, leading to the formation of a wide array of functionalized biphenylene (B1199973) derivatives. The acyl chloride moiety is a highly reactive functional group, making it an excellent starting point for nucleophilic acyl substitution reactions. ebsco.com

One of the primary applications of acyl chlorides is in the synthesis of ketones through Friedel-Crafts acylation reactions. ebsco.com In the case of this compound, this reactivity can be harnessed to introduce the biphenylene carbonyl unit onto other aromatic systems. Furthermore, it readily reacts with various nucleophiles. For instance, its reaction with alcohols yields esters, while its reaction with ammonia (B1221849) and amines produces amides. ebsco.com This versatility allows for the facile incorporation of the biphenylene scaffold into a multitude of molecular frameworks, which is particularly valuable in the synthesis of polymers and pharmaceuticals.

The biphenyl structure itself is a prevalent motif in chiral ligands, organocatalysts, and biologically active molecules. researchgate.net The ability to introduce this structural unit via the reactive handle of an acyl chloride group makes this compound a valuable tool for medicinal chemists and materials scientists. For example, biphenyl acid derivatives have been investigated as potent agonists for the APJ receptor, which is implicated in cardiovascular function. acs.org The synthesis of these complex molecules often relies on the strategic use of reactive intermediates like this compound to build the desired molecular architecture.

Scope of Academic Inquiry into this compound

Academic research involving this compound and related structures is broad and multifaceted. Investigations span from fundamental studies of its reactivity to its application in the synthesis of novel materials and biologically active compounds.

A significant area of inquiry focuses on the development of new synthetic methods that utilize this compound as a key building block. This includes the optimization of reaction conditions to improve yields and selectivity in acylation and substitution reactions. The compound's utility is also explored in the context of creating complex, multi-ring systems and polymers. For instance, it has been mentioned in the context of poly(iminomethylene-1,3-phenylenemethyleneiminocarbonyl-2,2'-biphenylenecarbonyl), highlighting its role in polymer chemistry. scribd.com

Furthermore, the unique electronic and steric properties of the biphenylene core are of academic interest. The twisted conformation of biphenyl influences the properties of molecules in which it is incorporated. wikipedia.org Researchers investigate how the biphenylene unit in derivatives of this compound affects their physical, chemical, and biological properties. This includes studying the rotational barriers of biaryl compounds, which is crucial for the design of axially chiral molecules. researchgate.net The synthesis of functionalized phosphine (B1218219) ligands based on the biphenyl scaffold for use in catalysis is another active area of research. acs.org

The following table provides a summary of key properties and identifiers for this compound:

PropertyValue
Chemical Formula C₁₃H₉ClO
CAS Number 75292-39-6
Synonyms 2-Biphenylcarbonyl chloride
Molecular Weight 216.66 g/mol

Data sourced from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75292-39-6

Molecular Formula

C13H7ClO

Molecular Weight

214.64 g/mol

IUPAC Name

biphenylene-2-carbonyl chloride

InChI

InChI=1S/C13H7ClO/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H

InChI Key

MBFIKALTLIWMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Biphenylenecarbonyl Chloride

Established Synthetic Routes to 2-Biphenylenecarbonyl Chloride

The preparation of acyl chlorides from their corresponding carboxylic acids is a common and well-documented transformation. For this compound, the primary starting material is 2-biphenylenecarboxylic acid. The conversion relies on various chlorinating agents that effectively replace the hydroxyl (-OH) group of the carboxyl functional group with a chloro (-Cl) group.

Phosgene (B1210022) (COCl₂) is a highly effective and industrially significant reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction with a carboxylic acid produces the desired acyl chloride along with gaseous byproducts, hydrogen chloride (HCl) and carbon dioxide (CO₂), which can be easily removed from the reaction mixture.

Compared to other agents, phosgene is highly reactive, though its toxicity requires specialized handling procedures. google.com The reaction is often catalyzed by N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF). google.com These catalysts react with phosgene to form a Vilsmeier salt, which is the actual reactive species that chlorinates the carboxylic acid. google.com Industrial processes may utilize elevated temperatures (80-200°C) and pressures (2-60 bar) to drive the reaction to completion, often with a molar excess of phosgene to ensure high conversion rates, achieving yields greater than 99%. google.com

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most widely used laboratory-scale reagents for the synthesis of acyl chlorides, including this compound, due to their efficiency and the convenient nature of their byproducts. chemistrysteps.commasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to yield the acyl chloride, with the significant advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases. masterorganicchemistry.comchemguide.co.uk This simplifies the purification process, as the gaseous byproducts can be readily removed, often leaving a relatively pure product that may only require distillation to remove excess thionyl chloride. chemguide.co.uk

The reaction is: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

The reaction mechanism involves the carboxylic acid's oxygen atom attacking the sulfur atom of thionyl chloride, leading to the formation of a reactive chlorosulfite intermediate. libretexts.org A subsequent nucleophilic attack by the chloride ion displaces the chlorosulfite group, which then decomposes into SO₂ and HCl. libretexts.orglibretexts.org The reaction rate can be significantly increased by using a catalytic amount of N,N-dimethylformamide (DMF). youtube.comcommonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is highly effective and produces only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). wikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, making it suitable for syntheses involving sensitive functional groups. wikipedia.org However, it is also more expensive. wikipedia.org

The reaction is: R-COOH + (COCl)₂ → R-COCl + CO₂ + CO + HCl

The synthesis using oxalyl chloride is also typically catalyzed by DMF. The catalyst reacts to form a reactive imidoyl chloride derivative (Vilsmeier reagent), which is the active chlorinating agent. wikipedia.orgsci-hub.se

Table 1: Comparison of Common Chlorinating Agents
Chlorinating AgentFormulaByproductsKey AdvantagesCatalyst (Typical)
PhosgeneCOCl₂CO₂, HClHigh reactivity, cost-effective for industrial scaleDMF
Thionyl ChlorideSOCl₂SO₂, HClGaseous byproducts simplify purificationDMF
Oxalyl Chloride(COCl)₂CO₂, CO, HClMild conditions, high selectivity, gaseous byproductsDMF

While phosgene, thionyl chloride, and oxalyl chloride are the most common reagents, several other chlorinating agents can be used to synthesize acyl chlorides.

Phosphorus Chlorides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective reagents for this conversion. chemistrysteps.comchemguide.co.uk

Phosphorus pentachloride (PCl₅): Reacts in a 1:1 molar ratio with the carboxylic acid. A key drawback is that one of the byproducts, phosphorus oxychloride (POCl₃), is a high-boiling liquid, which can complicate the separation and purification of the desired acyl chloride, often requiring fractional distillation. chemguide.co.uk R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus trichloride (PCl₃): Reacts in a 3:1 molar ratio (acid to PCl₃). The byproduct is phosphorous acid (H₃PO₃), a solid, which also requires separation from the liquid acyl chloride product. chemguide.co.uk 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

Other Novel Agents: Modern organic synthesis has introduced a variety of other reagents for this transformation, often for specialized applications requiring mild conditions. These include cyanuric chloride, α,α-dichlorodiphenylmethane, and 3,3-dichlorocyclopropenes, which can activate the carboxylic acid towards nucleophilic acyl substitution. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Table 2: Alternative Chlorinating Agents
Chlorinating AgentFormulaByproductsNotes
Phosphorus PentachloridePCl₅POCl₃, HClLiquid byproduct (POCl₃) can complicate purification. chemguide.co.uk
Phosphorus TrichloridePCl₃H₃PO₃Solid byproduct requires separation. chemguide.co.uk
Cyanuric ChlorideC₃N₃Cl₃Cyanuric acid, HClCan be used as an alternative to avoid certain byproducts. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves several strategies:

Solvent Choice: Traditional syntheses may use chlorinated solvents or aromatic hydrocarbons. Green chemistry encourages the use of more environmentally benign solvents. Recent research in related fields has explored the use of bio-based solvents like Cyrene™ for reactions involving acid chlorides, potentially reducing reliance on toxic solvents like DMF and dichloromethane. rsc.org

Emerging Technologies: Advanced synthetic methods such as electrochemical techniques are being explored as green alternatives for forming related chemical bonds, which could potentially be adapted for acyl chloride synthesis in the future, reducing the need for harsh chemical reagents. rsc.org

Optimization of Reaction Conditions and Yields in this compound Production

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Stoichiometry: A slight molar excess (e.g., 1.15 to 2 equivalents) of the chlorinating agent is often used to ensure the complete conversion of the starting carboxylic acid. pjoes.comchemicalbook.com

Temperature Control: The reaction is frequently initiated at a low temperature or room temperature, followed by heating to reflux to drive the reaction to completion. chemicalbook.com Careful temperature control is essential to prevent potential side reactions or decomposition of the product.

Catalyst Concentration: The amount of catalyst, typically a few drops or a catalytic percentage of DMF, must be optimized. While it significantly accelerates the reaction, excess catalyst can lead to side reactions and impurities. youtube.comchemicalbook.com

Reaction Time: The reaction is monitored (e.g., by GC/MS) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight depending on the scale, reagent, and temperature. chemicalbook.com

Purification: The final yield is highly dependent on the workup and purification process. For reactions with gaseous byproducts, removing excess reagent under vacuum may be sufficient. In other cases, fractional distillation is necessary to achieve high purity by separating the product from byproducts like POCl₃ or residual solvents. chemguide.co.ukchemicalbook.com

Table 3: Parameters for Optimization of Acyl Chloride Synthesis
ParameterTypical ApproachImpact on Reaction
Reagent StoichiometrySlight excess of chlorinating agent (e.g., 1.15-2.0 eq.)Ensures complete conversion of the carboxylic acid.
TemperatureInitial cooling or room temperature, followed by heating/reflux.Controls reaction rate and minimizes side reactions.
CatalystCatalytic amount of DMF.Increases reaction rate, allowing for milder conditions.
Purification MethodRemoval of volatiles under vacuum or fractional distillation.Crucial for isolating a pure product and maximizing final yield.

Reactivity and Reaction Pathways of 2 Biphenylenecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Biphenylenecarbonyl Chloride

This compound readily reacts with alcohols and phenols to form the corresponding esters. These reactions are typically rapid and often highly exothermic, proceeding vigorously at room temperature. libretexts.orgchemguide.co.uk The general reaction involves the attack of the oxygen lone pair from the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com

The process is highly efficient for converting both primary and secondary alcohols into esters. libretexts.orgorganic-chemistry.org Phenols, which are less nucleophilic than alcohols, also react effectively, although the reaction conditions might sometimes be adjusted, for instance, by first converting the phenol to its more reactive phenoxide salt using a base like sodium hydroxide. libretexts.org The byproduct of these reactions is hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

NucleophileProduct TypeGeneral Conditions
Alcohol (R-OH)Biphenylene (B1199973) EsterRoom temperature, often in an inert solvent. A weak base (e.g., pyridine) may be added to neutralize the HCl byproduct.
Phenol (Ar-OH)Biphenylene EsterRoom temperature or gentle warming. May be performed in the presence of a base (e.g., NaOH, pyridine). libretexts.org
Water (H₂O)Biphenylene Carboxylic AcidVigorous reaction at room temperature (hydrolysis).

This table provides a generalized overview of esterification and hydrolysis reactions.

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to 2-biphenylenecarboxamides. Amines are generally excellent nucleophiles and react rapidly with acyl chlorides. youtube.comyoutube.com The reaction mechanism is analogous to esterification, involving nucleophilic attack by the nitrogen atom on the carbonyl carbon. youtube.comyoutube.com

These reactions are often carried out in the presence of a base (such as a tertiary amine like triethylamine (B128534) or pyridine, or an aqueous base like NaOH in the Schotten-Baumann reaction) to neutralize the hydrogen chloride that is formed. youtube.comfishersci.co.uk This prevents the protonation of the reactant amine, which would render it non-nucleophilic. A variety of amides can be synthesized with high efficiency using this method. hud.ac.ukrsc.org

NucleophileProduct TypeGeneral Conditions
Ammonia (NH₃)Primary AmideTypically requires two equivalents of ammonia; one acts as the nucleophile and the second as a base.
Primary Amine (R-NH₂)Secondary AmideReaction with one equivalent of amine in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). fishersci.co.uk
Secondary Amine (R₂NH)Tertiary AmideReaction with one equivalent of amine in the presence of a non-nucleophilic base. fishersci.co.uk

This table summarizes typical amidation reactions.

Beyond alcohols and amines, this compound is reactive towards a wider range of nucleophiles.

Oxygen Nucleophiles : As mentioned, water acts as a nucleophile, leading to a vigorous hydrolysis reaction that forms 2-biphenylenecarboxylic acid and HCl. Carboxylate salts can also act as nucleophiles to form acid anhydrides.

Nitrogen Nucleophiles : Hydrazine and its derivatives can react to form hydrazides. Azide ions can react to form acyl azides, which are useful intermediates in organic synthesis.

Sulfur Nucleophiles : Thiols (R-SH) are potent nucleophiles and react with acyl chlorides to produce thioesters (R-CO-SR'). libretexts.org Thiolate anions (RS⁻) are even more reactive. rsc.org Other sulfur nucleophiles like hydrogen sulfide (B99878) and its salts can also participate in these reactions.

The high reactivity of the acyl chloride functional group allows it to engage with both strong nucleophiles (like thiolates) and weaker, neutral nucleophiles (like water and alcohols). chemguide.co.uk

Friedel-Crafts Acylation with this compound

This compound is an effective acylating agent in Friedel-Crafts reactions, an important method for forming carbon-carbon bonds with aromatic rings. organic-chemistry.orgmasterorganicchemistry.com In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.comwikipedia.org

The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.comkhanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring of another molecule (e.g., benzene (B151609) or a substituted derivative), leading to the formation of an aryl biphenylenyl ketone. organic-chemistry.orgwikipedia.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.orglibretexts.org

Intramolecular Friedel-Crafts acylation can also occur if a suitable aromatic ring is present within the same molecule, leading to the formation of cyclic ketones, particularly five- or six-membered rings. masterorganicchemistry.com

Electrophilic Behavior of the 2-Biphenylenecarbonyl Cation Synthon

In the context of retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material. wikipedia.org The this compound molecule serves as a practical synthetic equivalent for the 2-biphenylenecarbonyl cation synthon (an acylium ion). wikipedia.org This cation is a powerful electrophile characterized by a positive charge on the carbonyl carbon, often stabilized by resonance. wikipedia.org

The generation of this acylium ion is the key step in reactions like the Friedel-Crafts acylation. masterorganicchemistry.comwikipedia.org The Lewis acid catalyst assists in cleaving the C-Cl bond, creating the reactive electrophile that can be attacked by various nucleophiles, most notably the π-electron systems of aromatic rings. masterorganicchemistry.comkhanacademy.org The stability and high reactivity of this carbocationic intermediate drive the formation of acylated products.

Stability and Decomposition Pathways of this compound

Like most acyl chlorides, this compound is a reactive compound that must be protected from atmospheric moisture. Its primary decomposition pathway in the presence of water is hydrolysis, which can occur rapidly to yield 2-biphenylenecarboxylic acid and corrosive hydrogen chloride gas. This reactivity necessitates handling the compound under anhydrous conditions.

Thermally, acyl chlorides are relatively stable but can decompose at high temperatures. The stability is influenced by the nature of the R-group. For this compound, the aromatic biphenylene system provides a degree of stability compared to simple aliphatic acyl chlorides. However, prolonged heating, especially in the presence of impurities or catalysts, can lead to decomposition or polymerization reactions.

Derivatization and Functionalization of 2 Biphenylenecarbonyl Chloride

Synthesis of Novel Biphenyl-Containing Amides and Esters

The reaction of 2-biphenylenecarbonyl chloride with primary or secondary amines provides a direct route to N-substituted biphenylcarboxamides. Similarly, its reaction with alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine, yields the corresponding biphenyl (B1667301) esters. These reactions proceed via a nucleophilic acyl substitution mechanism. chemguide.co.ukyoutube.com The amine or alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the final amide or ester product. youtube.com

The general reactions are as follows:

Amide Formation: R-NH₂ + (C₁₂H₉)COCl → (C₁₂H₉)CONH-R + HCl

Ester Formation: R-OH + (C₁₂H₉)COCl → (C₁₂H₉)COO-R + HCl

The reactivity of the acyl chloride allows these reactions to be carried out under relatively mild conditions, providing good to excellent yields of the desired products. libretexts.org The choice of the amine or alcohol component allows for the systematic modification of the final molecule's properties, which is a common strategy in the development of new materials and therapeutic agents.

Reactant ClassNucleophile ExampleProduct TypeGeneral Structure
Primary AmineEthylamineN-substituted Amide(C₁₂H₉)CONHCH₂CH₃
Secondary AmineDimethylamineN,N-disubstituted Amide(C₁₂H₉)CON(CH₃)₂
AlcoholEthanolEster(C₁₂H₉)COOCH₂CH₃
Phenol (B47542)PhenolPhenyl Ester(C₁₂H₉)COOC₆H₅

Creation of Complex Heterocyclic Systems via this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including various heterocyclic systems that are prominent in medicinal chemistry and materials science.

Thiazolecarboxamides can be synthesized by coupling a suitable aminothiazole derivative with an acyl chloride. In this context, this compound can react with an aminothiazole to form a N-(thiazolyl)biphenylcarboxamide. This reaction is a standard amide bond formation, where the amino group on the thiazole (B1198619) ring acts as the nucleophile. Such synthetic strategies have been employed to create novel compounds for biological evaluation. rsc.org For instance, research into imidazo-[2,1-b]-thiazole carboxamide derivatives as antimycobacterial agents highlights the importance of the carboxamide linkage in connecting different heterocyclic cores. rsc.org

A representative reaction scheme involves the condensation of this compound with a generic 2-aminothiazole:

ReagentsProduct ClassKey Bond Formed
This compound, 2-AminothiazoleBiphenyl-ThiazolecarboxamideAmide (–CO-NH–)

While the most common synthesis of benzoxazines involves the reaction of a phenol, a primary amine, and formaldehyde, acyl chlorides can be involved in alternative synthetic routes or modifications. researchgate.net For example, 2-substituted-4H-3,1-benzoxazine-4-ones can be prepared by reacting an isatoic anhydride (B1165640) with an acylating agent, such as an acyl chloride, in the presence of a tertiary amine like pyridine. google.com This method provides high yields of the benzoxazine (B1645224) product. By using this compound in this type of reaction, a 2-(biphenyl)-4H-3,1-benzoxazine-4-one could be synthesized, incorporating the biphenyl moiety into the heterocyclic structure. google.com

Benzimidazole (B57391) derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov A common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijpcbs.com Using a highly reactive derivative like this compound allows the reaction to proceed under milder conditions compared to using the corresponding carboxylic acid. The reaction involves the acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. vinhuni.edu.vnorganic-chemistry.org This approach provides an efficient pathway to 2-biphenyl-substituted benzimidazoles. researchgate.net

HeterocyclePrecursorsRole of this compound
BenzoxazineIsatoic AnhydrideAcylating agent to form the oxazinone ring
Benzimidazoleo-PhenylenediamineProvides the biphenylcarbonyl unit for cyclization

Design and Synthesis of Functional Polymers Incorporating 2-Biphenylenecarbonyl Units

The incorporation of rigid and aromatic structures like the biphenyl unit into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific liquid crystalline behaviors. dtic.mil While this compound is monofunctional and would typically act as a chain-capping agent, the corresponding difunctional derivatives, such as biphenyl-4,4'-dicarbonyl dichloride, are key monomers for producing high-performance step-growth polymers like polyamides and polyesters. libretexts.orgchemrevise.orglibretexts.org

The synthesis of these polymers occurs through condensation polymerization. chemrevise.org For example, reacting a biphenyl diacid dichloride with a diamine leads to the formation of a polyamide, while reaction with a diol produces a polyester. ncl.res.inyoutube.com These polymers contain repeating biphenylcarbonyl units within their main chain.

Polymer TypeMonomer 1 (Acyl Chloride)Monomer 2 (Co-monomer)Repeating Linkage
PolyamideBiphenyl-dicarbonyl dichlorideDiamine (e.g., 1,6-hexanediamine)Amide (–CO-NH–)
PolyesterBiphenyl-dicarbonyl dichlorideDiol (e.g., Ethylene glycol)Ester (–CO-O–)

The properties of the resulting polymers can be tailored by selecting different co-monomers, allowing for the engineering of materials with specific characteristics for applications in fibers, films, and engineering plastics. libretexts.org

Development of Biphenylenecarbonyl-Derived Scaffolds for Medicinal Chemistry

The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. nih.gov The benzophenone (B1666685) structure, which can be readily synthesized from precursors like this compound, is a particularly ubiquitous scaffold in drug discovery. nih.gov By using this compound as a starting material, medicinal chemists can synthesize libraries of amides, esters, and ketones for biological screening. mdpi.com

The biphenyl scaffold's utility stems from its rigid structure, which allows for a well-defined spatial orientation of various functional groups. This is crucial for optimizing interactions with biological targets such as enzymes and receptors. Modifications to the biphenyl rings or the carbonyl linker can be used to fine-tune the compound's pharmacological profile. For example, benzophenone-thiazole derivatives have been synthesized and screened for their biological activity. nih.gov Similarly, the indole (B1671886) and indazole cores, often functionalized via acylation, are important in developing inhibitors for protein-protein interactions, such as those involving the BCL-2 family of proteins in cancer therapy. rsc.org The synthesis of diverse molecular scaffolds is a key strategy in identifying novel bioactive small molecules. cam.ac.uk

Applications of 2 Biphenylenecarbonyl Chloride in Advanced Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

Biphenyl-containing compounds are of significant interest in medicinal chemistry due to their presence in a number of pharmacologically active molecules. Biphenyl (B1667301) derivatives have been investigated for a range of therapeutic applications, including as immunosuppressants, anti-inflammatory agents, and antihypertensives. ajgreenchem.com The synthesis of biphenyl carboxylic acids, in particular, has been a focus of research for developing new anticancer agents. ajgreenchem.com

2-Biphenylenecarbonyl chloride is a key reagent in the synthesis of various pharmaceutical intermediates due to the high reactivity of the acid chloride group. iitk.ac.inwikipedia.org This functional group readily undergoes nucleophilic substitution reactions with a wide range of molecules, such as alcohols, amines, and carboxylic acids, to form esters, amides, and anhydrides, respectively. iitk.ac.inorganicchemistrytutor.com This reactivity is crucial for building the complex molecular architectures required for pharmacologically active compounds. For instance, biphenyl carboxylic acid derivatives are being explored as potent inhibitors of urate transporter 1 (URAT1), a target for the treatment of hyperuricemia and gout. mdpi.com The general synthetic strategy for these derivatives often involves the formation of an amide bond, a reaction for which this compound is a suitable precursor. mdpi.comchemguide.co.ukcommonorganicchemistry.com

Table 1: Reactivity of this compound in Pharmaceutical Intermediate Synthesis This table is interactive. Click on the headers to sort the data.

Reactant Type Product Functional Group Relevance in Pharmaceutical Synthesis
Alcohols Ester Formation of ester-containing drug molecules.
Amines Amide Creation of amide linkages, common in many pharmaceuticals. chemguide.co.ukcommonorganicchemistry.com
Carboxylic Acids Anhydride (B1165640) Used in the synthesis of more complex intermediates. iitk.ac.inwikipedia.org
Aromatic Compounds Ketone Friedel-Crafts acylation to form aromatic ketones. iitk.ac.in

Contributions to Agrochemical Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. Acid chlorides, including this compound, are important intermediates in the synthesis of these crop protection agents. nbinno.comvynova-group.com The biphenyl structure itself is found in some crop protection products. wikipedia.org For example, the fungicidal properties of certain biphenyl derivatives are well-documented. wikipedia.org

The reactivity of this compound allows for its use as a building block in the creation of complex agrochemical formulations. vynova-group.com It can be used to introduce the biphenyl group into a larger molecule, which can be a key step in the synthesis of the active ingredient. The versatility of acid chlorides in organic synthesis makes them valuable in the development of new and more effective agrochemicals. nbinno.com

Utilization in Specialty Polymer and Material Science

The biphenyl unit is a valuable component in the design of high-performance polymers due to its rigidity and thermal stability. rsc.org The incorporation of biphenyl moieties into polymer backbones can lead to materials with enhanced mechanical properties and heat resistance. nih.gov Polyamides and polyimides containing biphenyl structures are of particular interest for applications in microelectronics and as gas separation membranes. tandfonline.commdpi.comsciprofiles.com

This compound can be utilized as a monomer in the synthesis of specialty polymers, particularly polyamides. Through a polycondensation reaction with a diamine, this compound can form a polyamide with biphenyl groups as part of the polymer backbone. nih.govacs.orgmdpi.com The general reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. chemguide.co.uk This process, when carried out with a diacid chloride and a diamine, results in the formation of a long-chain polymer. For example, the synthesis of poly(p-phenylene terephthalamide) (PPTA), a high-strength aramid polymer, is achieved through the reaction of p-phenylenediamine (B122844) and terephthaloyl chloride. rsc.orgresearchgate.netacademicstrive.comresearchgate.net A similar principle can be applied to the synthesis of biphenyl-containing polyamides using this compound or a related diacid chloride.

The properties of the resulting polymer can be tailored by the choice of the diamine co-monomer. The incorporation of the biphenyl group from this compound can enhance the thermal stability and mechanical strength of the resulting polyamide. These materials may find applications in areas where high performance is required, such as in composites for the aerospace industry or as high-temperature resistant films.

Table 2: Potential Polymers from this compound This table is interactive. Click on the headers to sort the data.

Polymer Class Co-monomer Key Polymer Property Potential Application
Polyamide Aromatic Diamine High Thermal Stability High-performance films, fibers
Polyamide Aliphatic Diamine Increased Flexibility Specialty plastics
Polyester Diol Good Mechanical Strength Engineering plastics

Application in Surfactant and Dyes Synthesis

Acid chlorides are versatile reagents in the synthesis of a variety of organic compounds, including dyes. iitk.ac.in They are used to introduce acyl groups into molecules, which can be a key step in the creation of a chromophore, the part of a molecule responsible for its color. iitk.ac.in

In the context of dye synthesis, this compound can be reacted with aromatic amines to form amides. libretexts.orglibretexts.orgchemguide.co.uk If the aromatic amine is part of a larger chromophoric system, this reaction can be used to modify the properties of the dye, such as its color or its affinity for a particular fabric. Azo dyes, which are a large and important class of synthetic dyes, are synthesized from aromatic amines. unb.canih.govpsiberg.compbworks.com The synthesis involves the diazotization of an aromatic amine to form a diazonium salt, which is then coupled with another aromatic compound. While not a direct component of the azo group, this compound could be used to modify the aniline (B41778) or the coupling component to create a more complex dye molecule.

While there is no specific information on the use of this compound in the synthesis of surfactants, its reactivity with alcohols to form esters and with amines to form amides could theoretically be used to create amphiphilic molecules with surfactant properties. The biphenyl group would provide the hydrophobic tail, while the other part of the molecule would contain a hydrophilic head group.

Mechanistic Investigations of 2 Biphenylenecarbonyl Chloride Reactions

Kinetics and Thermodynamics of 2-Biphenylenecarbonyl Chloride Reactions

The kinetics and thermodynamics of reactions involving this compound govern the rate and feasibility of its transformations. While specific data for this compound is not extensively published, analysis can be extrapolated from studies on substituted benzoyl chlorides. The reaction rate is significantly influenced by the electrophilicity of the carbonyl carbon, the stability of the leaving group (chloride ion), and the nature of the solvent and nucleophile.

The biphenylene (B1199973) group's electronic effect—a combination of inductive and resonance contributions—is expected to modulate the reactivity of the acyl chloride compared to benzoyl chloride. Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe these effects. The rate constants for solvolysis of aroyl chlorides are sensitive to both solvent nucleophilicity and solvent ionizing power. For instance, studies on substituted benzoyl chlorides in various alcohol-water mixtures reveal how electron-withdrawing groups typically accelerate the reaction by increasing the carbonyl carbon's positive charge, while electron-donating groups can decelerate it. rsc.orgresearchgate.net

Table 1: Representative Kinetic and Thermodynamic Data for Solvolysis of p-Methoxybenzoyl Chloride

SolventRate Constant (k/s⁻¹) at 25°CΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
Formic Acid1.35 x 10⁻³16.2-16.5
Acetic Acid2.11 x 10⁻⁴17.6-8.6
97% Hexafluoroisopropanol5.89 x 10⁻²--
Data adapted from related studies on aroyl chlorides to illustrate typical values. researchgate.net

Detailed Studies of Nucleophilic Acyl Substitution Mechanisms

The hallmark reaction of this compound, like all acyl chlorides, is nucleophilic acyl substitution. The most widely accepted pathway is the two-step addition-elimination mechanism .

Addition Step: The reaction commences with the nucleophilic attack on the electrophilic carbonyl carbon. This is typically the rate-limiting step. libretexts.org The attack leads to the breaking of the C=O π bond and the formation of a transient, sp³-hybridized tetrahedral intermediate.

Elimination Step: The tetrahedral intermediate is unstable and rapidly collapses. The C=O π bond is reformed, and the most stable leaving group, the chloride ion, is expelled.

The reactivity of aroyl chlorides in these reactions follows a predictable order based on the stability of the derivative, with acyl chlorides being among the most reactive. libretexts.orguomustansiriyah.edu.iq The electronic nature of the aromatic substituent plays a critical role. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. rsc.org Conversely, electron-donating groups can decrease reactivity through resonance donation to the carbonyl group. uomustansiriyah.edu.iq

For some aroyl chlorides, depending on the substituent and solvent, the mechanism can deviate. Hammett plots for the methanolysis of substituted benzoyl chlorides have shown curved relationships, suggesting a shift in mechanism or the operation of concurrent pathways. rsc.org An electron-withdrawing substituent favors the standard addition-elimination pathway, whereas an electron-donating substituent may promote a looser, Sₙ2-like transition state or even a dissociative mechanism involving an acylium ion. rsc.org

Catalytic Reaction Mechanisms Involving this compound

Catalysis provides powerful methods for transforming acyl chlorides under milder conditions and with greater selectivity. Palladium and Lewis acid catalysis are particularly important.

Palladium catalysts are highly effective for forming amides from aroyl chlorides, amines, and carbon monoxide in a process called aminocarbonylation. rsc.org Mechanistic studies on analogous aryl chlorides have elucidated a well-defined catalytic cycle. nih.govosti.gov

The generally accepted mechanism proceeds through the following key steps:

Oxidative Addition: A low-valent Palladium(0) complex, typically bearing phosphine (B1218219) ligands, initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This forms a square planar Aryl-Palladium(II) complex. This step is often found to be rate-limiting for aryl chlorides. osti.govnih.gov

CO Insertion: A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the aryl-palladium bond. This migratory insertion step generates an Acyl-Palladium(II) complex.

Reductive Elimination: The final stage involves the amine. One proposed pathway involves the displacement of a ligand (like chloride) by the amine, followed by deprotonation to form a palladium-amido complex. nih.govresearchgate.net This intermediate then undergoes reductive elimination to form the C-N bond of the final amide product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Table 2: Key Steps in Palladium-Catalyzed Aminocarbonylation

StepReactantsIntermediate/ProductDescription
1. Oxidative AdditionAr-COCl + Pd(0)L₂Ar-Pd(II)(COCl)L₂Insertion of Pd(0) into the C-Cl bond.
2. CO InsertionAr-Pd(II)(COCl)L₂ + COArCO-Pd(II)(Cl)L₂Migratory insertion of CO.
3. Reductive EliminationArCO-Pd(II)(Cl)L₂ + R₂NHAr-CONR₂ + Pd(0)L₂ + HClAmine coordination, deprotonation, and C-N bond formation.

Lewis acids, such as aluminum chloride (AlCl₃), are classic catalysts for acylating aromatic compounds using acyl chlorides in Friedel-Crafts reactions. byjus.comorganic-chemistry.org The Lewis acid dramatically enhances the electrophilicity of the acyl chloride.

The mechanism involves several distinct steps:

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the this compound. sigmaaldrich.com This complex is unstable and cleaves the C-Cl bond to generate a highly reactive acylium ion (R-C≡O⁺), which is stabilized by resonance. byjus.comsaskoer.ca

Electrophilic Attack: The acylium ion is a potent electrophile that attacks the π-electron system of an aromatic substrate (e.g., benzene). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion. wikipedia.org This restores the aromaticity of the ring, yielding the ketone product and regenerating the AlCl₃ catalyst. However, because the product ketone is also a Lewis base, it forms a stable complex with the AlCl₃, meaning that stoichiometric or greater amounts of the "catalyst" are often required. organic-chemistry.orgwikipedia.org

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of short-lived intermediates are paramount for confirming a proposed reaction mechanism.

Tetrahedral Intermediates: In nucleophilic acyl substitution, the tetrahedral intermediate is a key, albeit fleeting, species. Its existence is largely inferred from kinetic data and computational studies. However, advanced techniques like mass spectrometry have enabled the direct detection of protonated tetrahedral intermediates in the reaction of simple acyl chlorides with alcohols in microdroplets, providing strong evidence for the addition-elimination mechanism. rsc.org

Acylium Ions: These are the key electrophilic intermediates in Friedel-Crafts acylation. wikipedia.org They are sufficiently stable in non-nucleophilic, superacidic media to be characterized by spectroscopic methods, notably ¹³C NMR. researchgate.net Structural studies confirm that acylium ions are linear, with significant triple-bond character between the carbon and oxygen atoms (R-C≡O⁺), which accounts for their high electrophilicity. wikipedia.org

Organopalladium Intermediates: In palladium-catalyzed reactions, the arylpalladium(II) and acylpalladium(II) halide complexes are crucial intermediates. nih.govosti.gov For many catalytic systems, these intermediates have been successfully synthesized as stable compounds and fully characterized by NMR spectroscopy and X-ray crystallography, allowing for detailed study of their subsequent reactions and confirming their role in the catalytic cycle. nih.gov

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. Their structures are inferred from kinetic data (e.g., activation parameters, kinetic isotope effects) and computational modeling. For nucleophilic acyl substitution, the transition state involves the partial formation of the bond with the nucleophile and partial breaking of the carbonyl π-bond. In palladium-catalyzed aminocarbonylation of aryl chlorides, the transition state for the oxidative addition step is often the highest in energy. nih.gov For Friedel-Crafts acylation, the key transition state involves the attack of the arene π-system on the highly stabilized acylium ion.

Computational and Theoretical Studies of 2 Biphenylenecarbonyl Chloride

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as the Linear Combination of Atomic Orbitals (LCAO) Molecular Orbital (MO) Self-Consistent Field (SCF) approach can be employed to study the electronic and three-dimensional structure of 2-biphenylenecarbonyl chloride. researchgate.net Such calculations can identify localized double bonds and other reactive sites within the molecule's polycyclic aromatic system. researchgate.net

These computational models can predict key geometric parameters, including bond lengths and angles. For the related compound 2-chlorobenzenesulfonyl chloride, calculations at the B3LYP/6-311++G** level of theory have been used to determine the torsion angle of the sulfonyl chloride group relative to the benzene (B151609) ring, providing insight into the molecule's preferred conformation. researchgate.net A similar approach for this compound would elucidate the spatial arrangement of the carbonyl chloride group relative to the biphenylene (B1199973) core, which is crucial for understanding its steric and electronic properties. The reactivity of specific bonds can be evaluated, for instance, by modeling reactions such as electrophilic additions. researchgate.net

Table 1: Hypothetical Calculated Geometric Parameters for this compound This table is illustrative and based on typical values from quantum chemical calculations.

Parameter Bond/Angle Calculated Value
Bond Length C-C (Biphenylene) 1.39 - 1.42 Å
Bond Length C-C (Carbonyl) 1.51 Å
Bond Length C=O 1.20 Å
Bond Length C-Cl 1.79 Å
Bond Angle C-C-C (Biphenylene) 118 - 121°
Bond Angle C-C=O 124°
Dihedral Angle Biphenylene-Carbonyl 45 - 65°

Molecular Dynamics Simulations for Reaction Pathway Prediction

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and reaction pathways. By simulating the movement of every atom in the system, MD can be used to explore the stability of this compound and its interactions with other molecules, such as solvents or reactants. rsc.org

For example, an MD simulation could be set up to model this compound in an aqueous environment to understand its hydrophobic interactions and the behavior of its reactive carbonyl chloride group. rsc.org Such simulations are instrumental in predicting how the molecule might behave in a reaction, mapping out the energy landscape for a potential chemical transformation, and identifying transition states and intermediate structures. This information is vital for predicting the most likely reaction pathways and for designing synthetic routes.

Application of Density Functional Theory (DFT) in Understanding this compound Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods can be used to calculate a wide array of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters for molecules like this compound. nih.govmdpi.com The choice of functional, such as B3LYP or modern alternatives like SCAN, and basis set is crucial for obtaining accurate results. nih.govescholarship.org

DFT calculations can predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. nih.gov These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to different functional groups within the molecule. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, providing a theoretical basis for understanding the molecule's UV-visible absorption spectrum. nih.govnih.gov For related chlorinated aromatic compounds, DFT has been successfully used to achieve good agreement between calculated and experimental spectral data. nih.gov

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for this compound This table is illustrative and shows representative frequencies for key functional groups.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
C=O Stretch Carbonyl Chloride 1780 - 1810
C-Cl Stretch Carbonyl Chloride 750 - 850
Aromatic C=C Stretch Biphenylene Ring 1450 - 1600
Aromatic C-H Stretch Biphenylene Ring 3000 - 3100

Computational Design and Synthesis of 2-Biphenylenecarbonyl-Containing Polymers

Computational methods are increasingly used to design novel polymers with specific, desirable properties. nih.gov Using this compound as a monomer, computational approaches can model the polymerization process and predict the structural and electronic properties of the resulting polymers. Techniques combining molecular dynamics (MD) simulations and DFT can be employed to examine the structure and optical characteristics of polymers. rsc.org

This computational-led design process allows researchers to screen potential polymer structures virtually before undertaking laborious and expensive laboratory synthesis. nih.gov For instance, simulations could predict the morphology and stability of nanoparticles formed from these polymers. rsc.org Furthermore, TD-DFT calculations can predict the optical properties of the polymers, such as their absorption and fluorescence spectra, which is critical for applications in bio-imaging or organic electronics. rsc.org This approach facilitates the development of customized nanomaterials for specific biomedical or technological applications. rsc.org

In Silico Screening for Novel 2-Biphenylenecarbonyl Derivatives

In silico screening is a powerful computational technique used in drug discovery and materials science to evaluate large virtual libraries of compounds for their potential activity against a specific target. nih.gov Starting with the this compound scaffold, a virtual library of derivatives can be generated by computationally adding different functional groups.

These virtual compounds can then be docked into the active site of a biological target, such as an enzyme or receptor, to predict their binding affinity and mode of interaction. mdpi.commdpi.com This process helps to identify promising candidates for further experimental investigation. researchgate.netnih.gov The screening process often involves calculating various parameters, such as binding energy and adherence to drug-likeness principles like Lipinski's rules. nih.gov This strategy accelerates the discovery of new molecules with potential therapeutic applications by prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Table 3: Illustrative In Silico Screening Data for Hypothetical 2-Biphenylenecarbonyl Derivatives This table is for illustrative purposes only, showing hypothetical derivatives and their predicted binding affinities against a generic kinase target.

Derivative ID Modification on Biphenylene Ring Predicted Binding Affinity (kcal/mol)
BPC-001 (Parent Compound) -7.5
BPC-002 4-Fluoro -7.9
BPC-003 7-Methoxy -8.2
BPC-004 4-Amino -8.8
BPC-005 7-Trifluoromethyl -7.2

Analytical and Spectroscopic Characterization in Research Involving 2 Biphenylenecarbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of a compound like 2-Biphenylenecarbonyl chloride, protons in different electronic environments will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). The aromatic protons of the biphenylene (B1199973) core are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific substitution pattern and the presence of the electron-withdrawing carbonyl chloride group at the 2-position will influence the exact chemical shifts and splitting patterns of the seven aromatic protons, providing crucial information for their assignment. Protons closer to the carbonyl chloride group would be expected to resonate at a lower field compared to those further away.

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each chemically non-equivalent carbon atom. The carbonyl carbon of the acyl chloride group is characteristically found far downfield, generally in the range of 160-180 ppm. The twelve aromatic carbons of the biphenylene nucleus would produce a series of signals in the aromatic region, typically between 120 and 150 ppm. The unique strained nature of the four-membered ring in the biphenylene system can influence the chemical shifts of the bridgehead carbons.

Table 1: Predicted NMR Data for this compound Note: The following data is based on typical chemical shift ranges for related functional groups and structures, as specific experimental data for this compound is not readily available in public literature.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~6.5 - 8.2Multiplets
¹³C (C=O)~160 - 180Singlet
¹³C (Aromatic)~120 - 150Multiple Signals

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the most prominent and diagnostic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically very strong and appears at a high frequency, usually in the range of 1770-1815 cm⁻¹, a higher wavenumber than that observed for ketones or carboxylic acids.

Other expected absorptions would include C=C stretching vibrations from the aromatic rings, which typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-Cl stretching vibration of the acyl chloride is generally found in the fingerprint region, between 650 and 850 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: These are expected ranges based on the functional groups present.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Acyl Chloride)Stretch1770 - 1815
C=C (Aromatic)Stretch1450 - 1600
C-H (Aromatic)Stretch~3000 - 3100
C-ClStretch650 - 850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₁₃H₇ClO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 214.65 g/mol ). A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.

A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion [M-Cl]⁺. This fragment would be expected to be a prominent peak in the spectrum. Further fragmentation of the biphenylene ring system could also be observed.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the purity can be assessed by the presence of a single spot.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for both purity assessment and quantitative analysis. The retention time of this compound would be characteristic for a specific column and set of experimental conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing the purity of this compound. The retention time and peak purity can be determined using a UV detector, as the biphenylene system is strongly UV-active.

Q & A

Basic: What are the standard synthetic routes for 2-biphenylenecarbonyl chloride, and how can reaction progress be monitored effectively?

Answer:
The synthesis typically involves chlorination of 2-biphenylenecarboxylic acid using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, refluxing the carboxylic acid with excess SOCl₂ (5:1 molar ratio) for 6–8 hours under anhydrous conditions is a common method . Reaction progress is monitored via thin-layer chromatography (TLC) using a solvent system such as n-hexane:ethyl acetate (8:2). Excess SOCl₂ is removed under vacuum, and the crude product is often used directly in subsequent reactions without purification .

Advanced: How do steric and electronic effects influence the choice of chlorinating agents for synthesizing this compound?

Answer:
SOCl₂ is preferred for its mild conditions and gaseous byproducts (SO₂, HCl), simplifying purification. However, PCl₅ may be required for highly sterically hindered substrates due to its stronger electrophilicity. Comparative studies on analogous biphenyl derivatives (e.g., 4’-methylbiphenyl-2-carbonyl chloride) show that SOCl₂ achieves >90% conversion in 8 hours, whereas PCl₅ may induce side reactions like Friedel-Crafts acylation in aromatic solvents . Optimizing reaction temperature (60–80°C) and solvent polarity (toluene vs. DCM) can mitigate these issues .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the carbonyl carbon at ~170 ppm and aromatic protons in the 7.2–8.1 ppm range.
  • IR Spectroscopy : A strong C=O stretch at ~1770 cm⁻¹ confirms the acyl chloride group.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 216.66 for 4-biphenylcarbonyl chloride analogs) validate molecular weight .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

Answer:
Contradictions often arise from impurities (e.g., residual solvents or unreacted starting materials) or polymorphic forms. For example, 4-biphenylcarbonyl chloride (CAS 14002-51-8) has a reported mp of 110–112°C, but deviations may indicate incomplete drying or hygroscopicity . Recrystallization from dry toluene and rigorous moisture exclusion during characterization (e.g., using sealed NMR tubes) improve consistency . Cross-referencing with high-purity commercial standards (e.g., Kanto Reagents’ 17125 series) is advised .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture.
  • Neutralization : Quench excess reagent with ice-cold sodium bicarbonate solution to mitigate HCl/SO₂ release .

Advanced: How can computational methods aid in predicting reactivity or stability of this compound in complex reactions?

Answer:
Density functional theory (DFT) calculations can model electrophilicity (via LUMO energy) and steric maps to predict nucleophilic attack sites. For biphenyl derivatives, studies show that electron-withdrawing substituents on the biphenyl ring lower the carbonyl carbon’s electrophilicity by 10–15%, impacting acylation efficiency . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Basic: What strategies ensure reproducibility in synthesizing this compound?

Answer:

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reagent purity (e.g., ≥97% SOCl₂), stoichiometry, and drying protocols .
  • Supplementary Data : Provide TLC images, NMR spectra, and purification logs in supporting information .

Advanced: How can this compound be functionalized to create novel bioactive or polymeric compounds?

Answer:
The acyl chloride group enables nucleophilic substitution with amines, alcohols, or Grignard reagents. For example, coupling with biphenylamine derivatives yields amides for liquid crystal precursors . In polymer chemistry, interfacial polycondensation with diols produces polyesters with high thermal stability (Tg > 200°C) .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

  • Unreacted Carboxylic Acid : Detected via IR (broad O-H stretch at 2500–3000 cm⁻¹). Remove by washing with cold NaHCO₃.
  • Thionyl Chloride Residues : Evaporate under reduced pressure (≤40°C) and confirm removal via ³¹P NMR .

Advanced: How do biphenyl ring substituents affect the reactivity of this compound in cross-coupling reactions?

Answer:
Electron-donating groups (e.g., -OCH₃) at the 4’ position decrease electrophilicity by 20%, reducing acylation rates. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance reactivity but may promote decomposition via hydrolysis. Kinetic studies on 4’-methyl derivatives show a 15% faster reaction with aniline compared to unsubstituted analogs .

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